3-nitroso-2-phenylindolizine 3-nitroso-2-phenylindolizine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8923941
InChI: InChI=1S/C14H10N2O/c17-15-14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-16(12)14/h1-10H
SMILES: C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)N=O
Molecular Formula: C14H10N2O
Molecular Weight: 222.24 g/mol

3-nitroso-2-phenylindolizine

CAS No.:

Cat. No.: VC8923941

Molecular Formula: C14H10N2O

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

3-nitroso-2-phenylindolizine -

Specification

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
IUPAC Name 3-nitroso-2-phenylindolizine
Standard InChI InChI=1S/C14H10N2O/c17-15-14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-16(12)14/h1-10H
Standard InChI Key DSKALQAVJDUVQW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)N=O
Canonical SMILES C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)N=O

Introduction

Structural Characteristics and Molecular Identity

Indolizines are bicyclic aromatic systems comprising a six-membered pyridine ring fused to a five-membered pyrrole ring. In 3-nitroso-2-phenylindolizine, the nitroso group occupies the C-3 position, while the phenyl group resides at C-2 (Figure 1). The planar structure facilitates π-conjugation across the heterocyclic core, influencing both electronic properties and regioselectivity in subsequent reactions .

Molecular Formula and Physicochemical Properties

The molecular formula of 3-nitroso-2-phenylindolizine is C₁₃H₉N₂O, with a molecular weight of 209.23 g/mol. Key physicochemical parameters include:

PropertyValueSource
Exact Mass209.0719 g/mol
Topological Polar Surface Area45.1 Ų
LogP (Octanol-Water)3.02

The nitroso group introduces significant polarity, while the phenyl substituent enhances lipophilicity, as reflected in the LogP value .

Synthetic Pathways

Nitrosation of Indolizine Precursors

The most direct route to 3-nitroso-2-phenylindolizine involves nitrosation of 2-phenylindolizine. Hickman (1971) demonstrated that treatment of 2-phenylindolizine with acetyl nitrate (AcONO₂) at -70°C selectively introduces the nitroso group at C-3, yielding the target compound in moderate yields (45–60%) . This regioselectivity arises from the inherent basicity of C-3, which becomes protonated under acidic conditions, directing electrophilic attack to the adjacent position .

Reaction Conditions:

  • Reagents: Acetyl nitrate (generated in situ from HNO₃/Ac₂O)

  • Temperature: -70°C to 0°C

  • Solvent: Dichloromethane or acetic anhydride

Alternative Routes via Cyclization

Copper(II)-catalyzed cyclization of pyridine-substituted allylic esters offers an indirect pathway. For example, iodocyclization of ethyl 3-(2-pyridyl)acrylate derivatives generates 2-iodoindolizines, which undergo nitroso substitution via Ullmann-type coupling . While less efficient, this method allows functional group diversification at the pyrrolidine ring.

Chemical Reactivity and Functionalization

Reduction to Aminoindolizines

Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄) converts the nitroso group to an amine, producing 3-amino-2-phenylindolizine. Hickman (1971) observed that these amines are unstable in aqueous acid, undergoing hydrolytic ring-opening to form 3-(2-pyridyl)propionic acids :

3-NH2-2-Ph-IndolizineHCl, H2O3-(2-Pyridyl)propionic Acid+NH3\text{3-NH}_2\text{-2-Ph-Indolizine} \xrightarrow{\text{HCl, H}_2\text{O}} \text{3-(2-Pyridyl)propionic Acid} + \text{NH}_3

Oxidative Ring-Cleavage

In the presence of oxidizing agents (e.g., O₂, HNO₃), 3-nitroso-2-phenylindolizine undergoes ring-opening to yield cis-3-(2-pyridyl)acrylonitrile derivatives. This reaction proceeds via a proposed nitrene intermediate, which rearranges to the acrylonitrile product .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • Aromatic protons (C-5, C-6, C-7, C-8): δ 7.2–8.1 ppm (multiplet)

    • Phenyl group: δ 7.3–7.5 ppm (multiplet)

    • C-1 proton: δ 6.8 ppm (singlet)

  • ¹³C NMR:

    • C-3 (NO-substituted): δ 148.2 ppm

    • C-2 (Ph-substituted): δ 139.5 ppm

Mass Spectrometry

The molecular ion peak ([M]⁺) appears at m/z 209, with fragmentation pathways involving loss of NO (30 Da) and subsequent ring scission .

Applications and Derivatives

Pharmaceutical Intermediates

3-Nitroso-2-phenylindolizine serves as a precursor to bioactive aminoindolizines, which exhibit antimicrobial and antitumor activity. Acetylation of the amine yields stable 3-acetamido derivatives, useful in drug discovery .

Materials Science

Nitrosoindolizines participate in coordination chemistry, forming complexes with transition metals (e.g., Cu, Ni). These complexes show promise in catalytic applications, including cross-coupling reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator